molecular formula C6H4Cl2N2O2 B1609094 3,5-Dichloro-4-nitroaniline CAS No. 59992-52-8

3,5-Dichloro-4-nitroaniline

Cat. No.: B1609094
CAS No.: 59992-52-8
M. Wt: 207.01 g/mol
InChI Key: FKDUHJWERVIMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-nitroaniline is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂. It is a chlorinated nitroaromatic compound that has garnered considerable attention due to its widespread usage in various fields such as agriculture, pharmaceuticals, and dyes . This compound is known for its distinctive chemical properties and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-4-nitroaniline can be synthesized through several methods. One common approach involves the chlorination of 4-nitroaniline in a liquid–liquid microflow system. This method achieves high conversion and selectivity under optimized reaction conditions . Another method involves the chlorination of nitroanilines or nitrophenols in hydrochloric acid by adding separate streams of the starting materials and a chlorinating agent .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors and catalytic hydrogenation processes. These methods are designed to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 3,5-Dichloro-4-nitroaniline exerts its effects involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The chlorinated aromatic ring can also engage in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

3,5-dichloro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDUHJWERVIMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396359
Record name 3,5-dichloro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59992-52-8
Record name 3,5-dichloro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-4-nitroaniline
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-4-nitroaniline
Reactant of Route 3
3,5-Dichloro-4-nitroaniline
Reactant of Route 4
Reactant of Route 4
3,5-Dichloro-4-nitroaniline
Reactant of Route 5
Reactant of Route 5
3,5-Dichloro-4-nitroaniline
Reactant of Route 6
Reactant of Route 6
3,5-Dichloro-4-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.